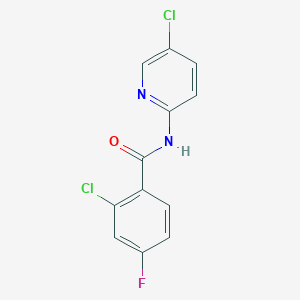
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine and fluorine atoms attached to a benzamide core, which is further connected to a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(5-chloro-2-pyridinyl)acetamide
- 2-chloro-N-(5-methyl-2-pyridinyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H7Cl2FN2O |
|---|---|
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(15)5-10(9)14/h1-6H,(H,16,17,18) |
Clé InChI |
HYKNFNDOELBJGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















